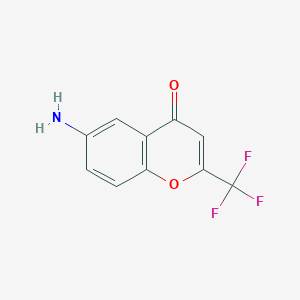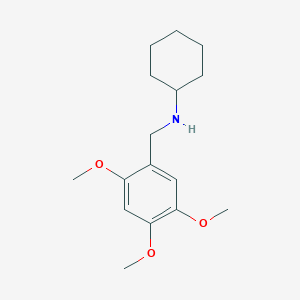
N-(2,4,5-trimethoxybenzyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,5-trimethoxybenzyl)cyclohexanamine is a compound that is structurally related to various cyclohexanamine derivatives that have been synthesized and studied for different applications, including psychotropic activity and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses offer insights into the potential characteristics and applications of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from cyclohexanamine or its derivatives. For instance, the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide involved tritiation followed by coupling with acetyl 5-azidosalicylic acid chloride . Similarly, the synthesis of N-(1-Methyl)cyclopropylbenzylamine required the formation of an adduct with monoamine oxidase . The N-methyl and N,N-dimethyl derivatives of cyclohexylamines were synthesized through catalytic reductive methylation . These methods could potentially be adapted for the synthesis of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray diffraction. For example, the crystal structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was determined to have a trans configuration about the central C=N functional bond, with stabilization by hydrogen bonds and π-π stacking interactions . This suggests that N-(2,4,5-trimethoxybenzyl)cyclohexanamine may also exhibit specific structural features that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of cyclohexanamine derivatives can vary depending on the substituents present on the benzyl and cyclohexanamine moieties. For instance, 1-(Trimethoxymethyl)cyclohexene underwent reactions with sodium hydride and N-methylaniline, as well as thermolysis to yield different products . These reactions indicate that N-(2,4,5-trimethoxybenzyl)cyclohexanamine could also participate in various chemical transformations, which could be explored for synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanamine derivatives are influenced by their molecular structures. The presence of trimethoxy groups, as seen in some of the synthesized compounds, could affect properties such as solubility, boiling point, and stability . The specific activities of these compounds, such as their psychotropic or antibacterial effects, are also determined by their chemical structures . Therefore, N-(2,4,5-trimethoxybenzyl)cyclohexanamine is likely to have distinct physical and chemical properties that could be investigated for potential applications in various fields.
Applications De Recherche Scientifique
Analytical Profiles and Biological Matrices Analysis
Research has identified psychoactive arylcyclohexylamines, including compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These compounds have been characterized and analyzed using various methods like gas chromatography, mass spectrometry, and liquid chromatography. They've been identified in biological matrices such as blood, urine, and vitreous humor, contributing to a deeper understanding of their analytical profiles in these biological samples (De Paoli et al., 2013).
Alzheimer's Disease Therapy
In the context of Alzheimer's disease, compounds structurally similar to N-(2,4,5-trimethoxybenzyl)cyclohexanamine, such as tetrahydrosalens, have shown promise. These compounds, due to their significant affinity for metal ions, could potentially disrupt metal-peptide interactions implicated in Alzheimer's disease. Some of these compounds have demonstrated the ability to attenuate amyloid-beta aggregation, a key feature in the disease's pathology (Storr et al., 2009).
Photochemistry and Solvolytic Reactivity
The photochemistry of 3,5-dimethoxybenzyl compounds has been studied, revealing insights into the behavior of related chemical structures under various conditions. This research contributes to understanding the photochemical and solvolytic reactivity of compounds like N-(2,4,5-trimethoxybenzyl)cyclohexanamine, providing valuable information for their potential applications in various fields (DeCosta et al., 2000).
Antioxidant Activity Studies
Studies have been conducted on compounds bearing the 3,4,5-trimethoxybenzyloxy group, closely related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These studies focus on their antioxidant activities, crucial for potential therapeutic applications. Such research is vital in exploring the health benefits of these compounds, particularly in combating oxidative stress (Kareem et al., 2016).
Synthesis and Evaluation for Antitumour Activity
Research into the synthesis and evaluation of compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine has been conducted, particularly focusing on their potential antitumour properties. Such studies are crucial in the ongoing search for effective cancer therapies, highlighting the potential medical applications of these compounds (El-Azab et al., 2017).
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRIVYOTUIEAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354517 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |
CAS RN |
356094-13-8 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

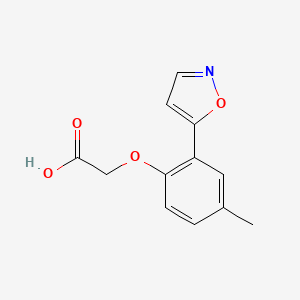
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
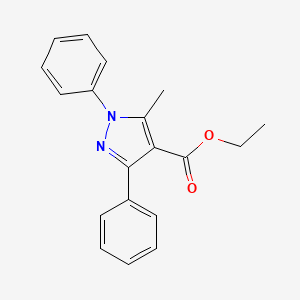
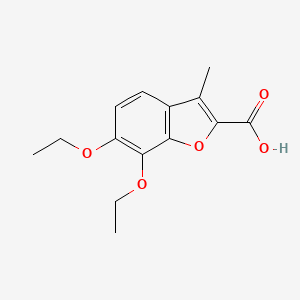
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)
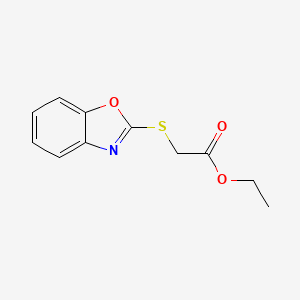
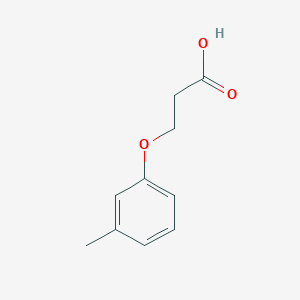
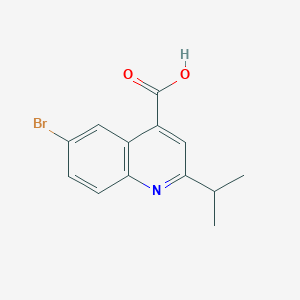
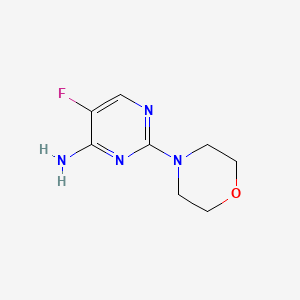
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

